molecular formula C14H9N3 B181886 6H-Indolo[2,3-b]quinoxaline CAS No. 243-59-4

6H-Indolo[2,3-b]quinoxaline

Cat. No. B181886
CAS RN: 243-59-4
M. Wt: 219.24 g/mol
InChI Key: LCKIWLDOHFUYDV-UHFFFAOYSA-N
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Description

6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It has a molecular formula of C14H9N3 and a molecular weight of 219.24 g/mol . This compound exhibits a wide variety of pharmacological activities .


Synthesis Analysis

The synthesis of this compound derivatives has been achieved through various methods. One common method involves the condensation reactions of isatin with o-phenylenediamine . Another method involves the condensation of isatin with 1,2-diaminocyclohexane .


Molecular Structure Analysis

The molecular structure of this compound includes a planar fused heterocyclic compound . The InChI representation of the molecule is InChI=1S/C14H9N3/c1-2-6-10-9 (5-1)13-14 (16-10)17-12-8-4-3-7-11 (12)15-13/h1-8H, (H,16,17) .


Chemical Reactions Analysis

The chemical reactions involving this compound are predominantly related to its DNA intercalation properties . The thermal stability of the intercalated complex (DNA and this compound derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 219.24 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 0 .

Scientific Research Applications

  • DNA and Protein Interaction : 6H-Indolo[2,3-b]quinoxaline primarily exerts its pharmacological actions through DNA intercalation. The thermal stability of the DNA complex with this compound is crucial for its anticancer, antiviral, and other activities. The thermal stability varies depending on the substituents and side chains attached to the this compound nucleus. Notably, certain derivatives like NCA0424, B-220, and 9-OH-B-220 have shown strong binding affinity to DNA and significant MDR modulating activity, though they exhibit poor inhibitory action on topoisomerase II enzyme (Moorthy et al., 2013).

  • Cytotoxic Evaluation : In the context of anticancer drug development, derivatives of this compound have been synthesized and tested for their cytotoxic effects on human leukemia cells. The study suggests that candidate structures with increased cytotoxic potency should incorporate cyclic substituents or substituents with primary carbon atoms (Moorthy, Karthikeyan, & Trivedi, 2010).

  • Optical and Thermal Properties : The synthesis of triarylamines based on this compound has been achieved, and their optical absorption, emission spectra, electrochemical behavior, and thermal studies have been characterized. The nature of the peripheral amines influences the electronic absorption spectra, and the compounds exhibit green or yellow emission. They also demonstrate enhanced thermal stability and relatively higher glass transition temperatures (Thomas & Tyagi, 2010).

  • Antiviral Activity and Interferon Inducing Ability : New derivatives of this compound have been synthesized, displaying potent interferon-inducing abilities and antiviral activity. The morpholine and 4-methyl-piperidine derivatives are particularly noted for their high antiviral activity and low cytotoxicity (Shibinskaya et al., 2010).

  • Electroluminescence for Organic Light-Emitting Diodes (OLEDs) : The use of this compound in OLEDs has been explored. Hybrid materials featuring this compound attached to bulkier polyaromatic hydrocarbons were synthesized, displaying improved emission properties and thermal stability, making them suitable for use as electron-transporting and emitting layers in OLEDs (Tyagi, Venkateswararao, & Thomas, 2011).

  • Dye-Sensitized Solar Cells : Organic dyes based on this compound have been synthesized and applied as photosensitizers for dye-sensitized solar cells, showing good photovoltaic performance (Qian et al., 2015).

Mechanism of Action

Target of Action

The primary target of 6H-Indolo[2,3-b]quinoxaline is DNA . It is known to interact with DNA, causing changes that can lead to various pharmacological effects .

Mode of Action

This compound predominantly exerts its pharmacological action through DNA intercalation . This means the compound inserts itself between the base pairs in the DNA double helix . The thermal stability of the intercalated complex (DNA and this compound derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA replication . By intercalating into the DNA helix, the compound disrupts processes vital for DNA replication . This disruption can lead to the inhibition of cell growth and division, which is particularly relevant in the context of cancer cells .

Pharmacokinetics

The compound’s solubility and stability are known to be high , which could potentially impact its bioavailability and pharmacokinetic profile.

Result of Action

The result of this compound’s action at the molecular and cellular level is the disruption of DNA replication . This disruption can inhibit the growth and division of cells, which is why the compound exhibits anticancer and antiviral activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the thermal stability of the compound-DNA complex depends on the type of substituents and side chains attached to the this compound nucleus . Additionally, the compound exhibits remarkable stability and high solubility in acetonitrile , suggesting that its action, efficacy, and stability could be influenced by the solvent environment.

Future Directions

6H-Indolo[2,3-b]quinoxaline has been identified as a valuable template for the design and development of novel molecules with different biological activities . Future research may focus on exploring its potential in various pharmacological applications, including anticancer, antiviral, and other activities .

properties

IUPAC Name

6H-indolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKIWLDOHFUYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179031, DTXSID401309710
Record name 6H-Indolo(2,3-b)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11H-Indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

243-59-4, 243-61-8
Record name 6H-Indolo(2,3-b)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Indolo[2,3-b]quinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-Indolo[2,3-b]quinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-Indolo(2,3-b)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11H-Indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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